molecular formula C20H16ClN3OS B12032734 2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-65-5

2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12032734
CAS No.: 476483-65-5
M. Wt: 381.9 g/mol
InChI Key: QLKZZKNWTLCVRH-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a bicyclic framework fused with aromatic and heterocyclic substituents. Its structure features a 2-chlorophenyl group at position 1, a thiophen-2-yl moiety at position 4, and a nitrile group at position 2.

Properties

CAS No.

476483-65-5

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H16ClN3OS/c21-13-5-1-2-6-14(13)24-15-7-3-8-16(25)19(15)18(12(11-22)20(24)23)17-9-4-10-26-17/h1-2,4-6,9-10,18H,3,7-8,23H2

InChI Key

QLKZZKNWTLCVRH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C#N)C4=CC=CS4)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde, thiophene-2-carbaldehyde, and 1,3-cyclohexanedione in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The hexahydroquinoline scaffold allows for extensive structural modifications. Key analogs and their distinguishing features include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C20H16ClN3OS 393.88 2-Chlorophenyl (position 1), thiophen-2-yl (position 4) Potential bioactivity inferred from structural analogs
2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile C21H20ClN3OS 406.91 3-Chloro-2-methylphenyl (position 1), 5-ethylthiophen-2-yl (position 4) Enhanced lipophilicity due to ethyl group; possible metabolic stability
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile C20H16N4O3S 392.43 3-Nitrophenyl (position 1), thiophen-3-yl (position 4) Electron-withdrawing nitro group may enhance electrophilic reactivity
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-... C25H24F3N3OS 471.50 2,5-Dimethylthiophen-3-yl (position 4), trifluoromethylphenyl (position 1) High molecular weight; trifluoromethyl group improves bioavailability
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile C21H19N3OS 361.46 4-Methylphenyl (position 1), thiophen-3-yl (position 4) Electron-donating methyl group may influence solubility

Crystallographic and Structural Insights

  • Crystal Packing: The compound 2-Amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-... (C23H20ClN3O) forms dimers via N–H···N hydrogen bonds, stabilizing its monoclinic lattice (space group P21/c) . Similar packing is observed in 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-... (C19H18F3N3O), which crystallizes in C2/c with a β angle of 93.96° .
  • Conformational Flexibility: The hexahydroquinoline core adopts a boat conformation in most analogs, with substituents influencing ring puckering. For example, the 7,7-dimethyl groups in induce steric hindrance, altering dihedral angles compared to the target compound .

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